13,15-dibromo-7-(2-methoxyphenyl)-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene
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Overview
Description
8,10-dibromo-4-(2-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2’,3’:3,4]cyclohepta1,2-bbenzofuran is a complex organic compound characterized by its unique structure, which includes bromine atoms, methoxyphenyl groups, and a fused furo-cyclohepta-benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-dibromo-4-(2-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2’,3’:3,4]cyclohepta1,2-bbenzofuran typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by bromination, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8,10-dibromo-4-(2-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2’,3’:3,4]cyclohepta1,2-bbenzofuran can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen or addition of hydrogen to form reduced compounds.
Substitution: Replacement of bromine atoms with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated phenols, while substitution reactions could produce various functionalized derivatives.
Scientific Research Applications
8,10-dibromo-4-(2-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2’,3’:3,4]cyclohepta1,2-bbenzofuran has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 8,10-dibromo-4-(2-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2’,3’:3,4]cyclohepta1,2-bbenzofuran involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or DNA, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,8-Dibromo-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine: Another brominated compound with a different ring structure.
2-(3,5-dibromo-4-methoxyphenyl)acetic acid: Shares the methoxyphenyl and bromine groups but differs in overall structure.
Uniqueness
8,10-dibromo-4-(2-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2’,3’:3,4]cyclohepta1,2-bbenzofuran is unique due to its fused ring system and specific functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
220542-91-6 |
---|---|
Molecular Formula |
C24H20Br2O3 |
Molecular Weight |
516.2g/mol |
IUPAC Name |
13,15-dibromo-7-(2-methoxyphenyl)-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene |
InChI |
InChI=1S/C24H20Br2O3/c1-13-10-17-23(28-13)21-15-11-14(25)12-18(26)22(15)29-20(21)8-9-24(17,2)16-6-4-5-7-19(16)27-3/h4-7,10-12H,8-9H2,1-3H3 |
InChI Key |
SUJZEOWVEBSTQF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(O1)C3=C(CCC2(C)C4=CC=CC=C4OC)OC5=C3C=C(C=C5Br)Br |
Canonical SMILES |
CC1=CC2=C(O1)C3=C(CCC2(C)C4=CC=CC=C4OC)OC5=C3C=C(C=C5Br)Br |
Origin of Product |
United States |
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